3-Butynyl p-toluenesulfonate
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 3-butynyl p-toluenesulfonate involves multiple steps including condensation, cyclization, oxidative coupling, hydrolysis, and sulfonation. These processes yield compounds with complex structures, as seen in the synthesis of 2,3-bis(hydroxymethyl)-2,3-dinitro-1,4-butanediol tetra p-toluenesulfonate, which involves nitromethane as a starting material and results in a total yield of 46.5% (Wang, Liu, & Zhou, 2013).
Molecular Structure Analysis
The structure of compounds related to 3-butynyl p-toluenesulfonate can be elucidated using techniques such as 1H NMR, IR, MS, and X-ray single-crystal diffraction. These methods reveal detailed information about the molecular framework and crystallography, providing insights into their geometric and electronic properties. For example, 1-(3-butynyl)pyridinium p-toluenesulfonate was analyzed to show a hydrogen bond between the acetylenic H atom of the cation and a sulfonate O atom of the anion, indicating intricate intermolecular interactions (Ferguson et al., 1993).
Chemical Reactions and Properties
The reactivity of 3-butynyl p-toluenesulfonate derivatives includes various transformations such as solvolysis, where isotope effects and conformational aspects play crucial roles (Winstein & Takahashi, 1958). Additionally, reactions with butyltin hydroxide oxide demonstrate the synthesis of complex tin oxo clusters, showcasing the diverse reactivity and potential applications in materials science (Eychenne-Baron et al., 2000).
Physical Properties Analysis
The physical properties, such as melting points and decomposition temperatures, are crucial for understanding the stability and handling of these compounds. For instance, the melting point and decomposition temperature of 2,3-bis(hydroxymethyl)-2,3-dinitro-1,4-butanediol tetra p-toluenesulfonate were determined to be 400.25 K and 510.70 K, respectively, through Differential Scanning Calorimetry (DSC) analysis (Wang, Liu, & Zhou, 2013).
Chemical Properties Analysis
The chemical properties of 3-butynyl p-toluenesulfonate derivatives are influenced by their functional groups and molecular structure. Studies on compounds like 3-chloro- and 3-bromo-2-oxopropyl-p-toluenesulfonate reveal insights into their reactivity and potential for further functionalization (Howard, Batsanov, O'Hagan, & White, 1994).
Scientific Research Applications
Esterification Catalyst : N-Butyl-2,4-dinitro-anilinium p-toluenesulfonate is used as a highly active and selective esterification catalyst, promoting the condensation of carboxylic acids and alcohols under mild conditions (Sattenapally, Wang, Liu, & Gao, 2013).
Photoimaging Materials : 4-(tert-Butoxycarbonyloxy)benzyl p-toluenesulfonates are used to improve the photosensitivity of photoimaging materials by up to fivefold when combined with chemically amplified photoresist systems (Ito & Ichimura, 2000).
Synthesis of Homoallyl Ethers : Iron(III) p-toluenesulfonate catalyzes the synthesis of homoallyl ethers from acetals and aldehydes, offering an inexpensive, versatile, and non-corrosive method for producing various homoallyl ethers (Spafford et al., 2007).
Isotope Effect on Solvolysis Rate : 3-methyl-2-butyl p-toluenesulfonate demonstrates a substantial isotope effect on solvolysis rate, though it has a small effect on product composition (Winstein & Takahashi, 1958).
Removal of Silyl Groups : Potassium carbonate/Kriptofix 222 and pyridinium p-toluenesulfonate/BF3-etherate effectively remove tert-butyldimethylsilyl groups from phenolic and alcoholic silyl ethers, offering potential for (Prakash, Saleh, & Blair, 1994).
Trideuteriomethylation of Aryl Halides : Nickel and nucleophilic cobalt catalysts and trideuteriomethyl p-toluenesulfonate enable the trideuteriomethylation of aryl halides, providing access to a wide range of CD3-containing arenes (Komeyama, Yamahata, & Osaka, 2018).
Structure Analysis : The 1-(3-butynyl)pyridinium p-toluenesulfonate salt has a C-H...O hydrogen bond between the cation and anion, showing disorder in both cation and anion (Ferguson et al., 1993).
Anti-inflammatory Agent : 2,3-bis(hydroxymethyl)-2,3-dinitro-1,4-butanediol tetra p-toluenesulfonate has a high melting and decomposition temperature, making it a promising candidate for a novel anti-inflammatory agent (Juan, Liu, & Xinli, 2015).
Photosensitivity Enhancement in Photoresists : 3-Phenyl-3,3-ethylenedioxy-1-propyl sulfonates enhance the photosensitivity of positive-working photoresists, with acid diffusion playing a crucial role (Kudo et al., 1999).
Facile Synthesis of Difluorovinyl Compounds : A one-pot synthesis method for 2,2-difluorovinyl carbonyl compounds from 2,2,2-trifluoroethyl p-toluenesulfonate via 2,2-difluorovinylboranes is developed (Ichikawa, Hamada, Sonoda, & Kobayashi, 1992).
Safety And Hazards
properties
IUPAC Name |
but-3-ynyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c1-3-4-9-14-15(12,13)11-7-5-10(2)6-8-11/h1,5-8H,4,9H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STOASOOVVADOKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30297461 | |
Record name | 3-Butynyl p-toluenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30297461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butynyl p-toluenesulfonate | |
CAS RN |
23418-85-1 | |
Record name | 3-Butynyl p-toluenesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23418-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Butynyl p-toluenesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023418851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23418-85-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116062 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3-Butynyl p-toluenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30297461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | but-3-yn-1-yl 4-methylbenzene-1-sulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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